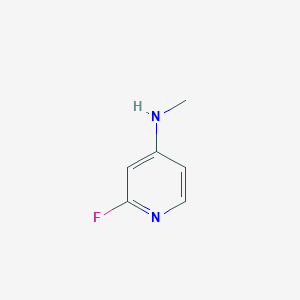

2-Fluoro-N-methylpyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDHPAPTFFRFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to 2-Fluoro-N-methylpyridin-4-amine: A Versatile Building Block in Modern Drug Discovery

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Within this context, the fluorinated pyridine scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds.[1] this compound is a functionalized pyridine building block that offers medicinal chemists a valuable tool for introducing this privileged scaffold into novel therapeutic agents. Its structure combines the advantageous properties of a 2-fluoropyridine ring system with a secondary amine, providing a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important, yet not widely documented, chemical intermediate.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| CAS Number | 1564929-58-3 | |

| Appearance | Not specified in literature (likely a solid or oil) | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| pKa (predicted) | ~4.5 (pyridinium ion) | Inferred from similar aminopyridines |

| XLogP3 (predicted) | 0.7 | [3] |

Synthesis and Manufacturing

The most logical and industrially scalable approach to the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a readily available di-substituted pyridine. The fluorine atoms on a pyridine ring, particularly at the 2- and 4-positions, are highly activated towards nucleophilic displacement.

Proposed Synthetic Pathway from 2,4-Difluoropyridine

The reaction of 2,4-difluoropyridine with methylamine is the most direct proposed route. The greater electrophilicity of the C4 position in 2,4-difluoropyridine typically leads to selective substitution at this position by amine nucleophiles.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on established methods for the amination of fluoropyridines.[4][5] Optimization may be required to achieve high yields and purity.

Materials:

-

2,4-Difluoropyridine (1.0 equiv)

-

Methylamine (2.0-3.0 equiv, e.g., 40% in H₂O or 2M in THF)

-

Potassium carbonate or Triethylamine (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Ethanol, DMSO, or NMP)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 2,4-difluoropyridine and the chosen anhydrous solvent.

-

Add the base (potassium carbonate or triethylamine) to the solution.

-

Slowly add the methylamine solution to the stirred mixture at room temperature.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired this compound.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, with its reactivity dominated by the nucleophilic N-methylamino group and the potential for substitution of the fluorine atom under more forcing conditions.

Key Chemical Transformations

-

Acylation/Sulfonylation: The secondary amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. This is a common strategy for introducing the pyridine moiety into larger, more complex molecules.

-

Alkylation: The nitrogen atom can be further alkylated, though this may require protection-deprotection strategies to avoid N-alkylation of the pyridine ring.

-

Cross-Coupling Reactions: While the C-F bond is strong, it can undergo nucleophilic aromatic substitution with strong nucleophiles at high temperatures. More commonly, the amine can be used as a nucleophile in Buchwald-Hartwig amination reactions if coupled with an appropriate aryl halide or triflate.

Role as a Key Building Block in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of a fluorine atom at the 2-position can enhance the metabolic stability of the pyridine ring by blocking potential sites of oxidation. The N-methyl group can provide additional steric bulk and modulate the basicity of the amine, which can be crucial for optimizing target engagement and pharmacokinetic properties.

Caption: Synthetic utility of this compound.

While specific examples citing CAS number 1564929-58-3 are sparse, numerous patents in therapeutic areas such as oncology, neuroscience, and inflammatory diseases describe molecules containing the N-methyl-4-aminopyridine core, often with substitution at the 2-position. This highlights the potential of this compound as a valuable intermediate for the synthesis of next-generation therapeutics.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on data from structurally related compounds, such as 2-fluoro-4-methylpyridine and other aminopyridines.[2][6]

-

Hazard Statements (Inferred):

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust. Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

This compound is a strategically important building block for researchers in drug discovery and development. While detailed characterization data is not abundant in the public domain, its synthesis is feasible through established methodologies. Its structural features make it a valuable tool for introducing the fluorinated aminopyridine motif, which is known to impart favorable properties to bioactive molecules. As the demand for novel and effective therapeutics continues to grow, the utility of such specialized chemical intermediates is expected to increase.

References

-

Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Chemsrc. (2025). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]

-

ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylpyridin-4-amine. Retrieved from [Link]

- Google Patents. (1986). EP0192287A2 - Process for the preparation of fluorinated pyridines.

- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

- Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

J-STAGE. (2012). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2025). Methylamine byproduct formed during TFA-mediated side chain.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

A Technical Guide to 2-Fluoro-N-methylpyridin-4-amine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: 2-Fluoro-N-methylpyridin-4-amine is a functionalized heterocyclic compound of increasing interest to the pharmaceutical and agrochemical research sectors. Its unique structural arrangement, featuring a pyridine core, a fluorine atom at the electron-deficient 2-position, and a methylamino group at the 4-position, imparts a desirable combination of chemical reactivity and physicochemical properties. This guide provides an in-depth analysis of its known characteristics, a discussion of its chemical reactivity, a proposed synthetic pathway, and an exploration of its potential as a valuable pharmacophore in medicinal chemistry. All discussions are grounded in established chemical principles and supported by references to relevant literature and safety data for analogous compounds.

Physicochemical and Structural Characteristics

This compound is a distinct chemical entity whose properties are defined by the interplay of its constituent functional groups. The pyridine nitrogen acts as an electron-withdrawing group, reducing the aromaticity of the ring and activating the positions ortho (2,6) and para (4) to nucleophilic attack. The fluorine atom at the 2-position further enhances this electrophilicity, while the N-methylamino group at the 4-position acts as an electron-donating group, modulating the ring's electronic properties and providing a key hydrogen bond donor site.

While comprehensive experimental data for this specific molecule is not widely published, its core attributes can be summarized.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1564929-58-3 | [1][2] |

| Molecular Formula | C₆H₇FN₂ | - |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Data not publicly available | - |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |

Chemical Reactivity and Synthetic Strategy

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of this molecule's reactivity profile is the lability of the C2-fluorine substituent towards Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom significantly lowers the energy of the Meisenheimer complex intermediate, thereby facilitating nucleophilic attack. Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful inductive electron-withdrawal of the fluorine atom.

It has been demonstrated that the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine. This high reactivity allows for the displacement of the fluorine atom under mild conditions, enabling the introduction of a wide array of nucleophiles (O-, N-, S-, and C-based) with high functional group tolerance, a critical advantage in complex molecule synthesis.

Proposed Synthetic Pathway

A robust and logical synthesis of this compound can be conceptualized starting from a commercially available precursor like 2,4-dichloropyridine. The strategy leverages the differential reactivity of the chloro-substituents at the C2 and C4 positions.

Conceptual Protocol: Two-Step Synthesis from 2,4-Dichloropyridine

This protocol is a proposed route based on established reactivity principles for substituted pyridines.

-

Step 1: Selective Amination at C4

-

Rationale: The C4 position of 2,4-dichloropyridine is generally more reactive towards nucleophilic substitution than the C2 position. This regioselectivity allows for the controlled introduction of the methylamino group.

-

Procedure:

-

To a solution of 2,4-dichloropyridine (1.0 eq) in a polar aprotic solvent such as ethanol or N-methyl-2-pyrrolidone (NMP) in a sealed pressure vessel, add an aqueous solution of methylamine (CH₃NH₂, ~40%, 2.0-3.0 eq).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude 2-chloro-N-methylpyridin-4-amine. Purify via column chromatography if necessary.

-

-

-

Step 2: Halogen Exchange (Halex) Fluorination

-

Rationale: The remaining C2-chloro group can be converted to a fluoro group using a nucleophilic fluoride source. This is a common and effective method for synthesizing fluoropyridines[3].

-

Procedure:

-

Combine the 2-chloro-N-methylpyridin-4-amine intermediate (1.0 eq) with a spray-dried potassium fluoride (KF, 2.0-3.0 eq) in a high-boiling polar aprotic solvent like sulfolane or DMF.

-

Heat the mixture to 150-180°C and stir vigorously for 12-24 hours. The reaction must be kept anhydrous.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography or distillation.

-

-

Caption: Proposed two-step synthesis of this compound.

Utility in Medicinal Chemistry and Drug Discovery

While specific drugs containing the this compound moiety are not prominently documented, its structure represents a confluence of desirable features for a modern pharmacophore. Substituted aminopyridines are key components in numerous biologically active molecules, including inhibitors of inducible nitric oxide synthase (iNOS)[4]. The pyridine scaffold is a versatile bioisostere for other aromatic rings, offering improved solubility and unique hydrogen bonding capabilities[5].

Key Pharmacophoric Features:

-

Pyridine Ring: Acts as a bioisosteric scaffold and a hydrogen bond acceptor via the ring nitrogen.

-

C2-Fluorine: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism.

-

C4-N-methylamino Group: This group is a crucial pharmacophoric element, providing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the nitrogen lone pair). This allows for specific and strong interactions with protein targets like kinase hinges or other enzyme active sites.

Caption: Conceptual binding interactions of the title compound as a pharmacophore.

Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, a conservative approach to handling is mandated, based on the known hazards of structurally similar compounds such as 2-fluoro-4-methylpyridine and 2-amino-4-methylpyridine[6][7][8].

-

Expected Hazards: Based on analogues, this compound should be treated as harmful if swallowed or in contact with skin. It is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation[6].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator is required.

-

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[6].

-

Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Always consult a full, compound-specific Safety Data Sheet from the supplier before use and perform a thorough risk assessment for any new experimental procedure.

References

-

Yin, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved from [Link][4]

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link][8]

-

Shell Internationale Research Maatschappu B.V. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. EP 0192287 A2. Retrieved from [Link][3]

-

Islam, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link][5]

Sources

- 1. This compound | 1564929-58-3 [sigmaaldrich.com]

- 2. This compound | 1564929-58-3 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-氟-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Fluoro-N-methylpyridin-4-amine: Characterization via NMR, IR, and Mass Spectrometry

Introduction

2-Fluoro-N-methylpyridin-4-amine (CAS: 1564929-58-3, Molecular Formula: C₆H₇FN₂, Molecular Weight: 126.13 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Fluorinated heterocyclic compounds are pivotal scaffolds in modern pharmaceuticals due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. This guide provides an in-depth analysis of the spectroscopic techniques required to unambiguously identify and characterize this molecule, offering field-proven insights into data interpretation and acquisition for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structural features of this compound—a pyridine ring substituted with a strongly electronegative fluorine atom at the C2 position and an electron-donating N-methylamino group at the C4 position—create a distinct electronic environment that governs its spectroscopic signature. The fluorine atom exerts a strong inductive-withdrawing effect and a resonance-donating effect, which, combined with the powerful resonance donation from the amino group, dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this amine, typically resulting in a strong signal for the protonated molecule.

Instrumentation:

-

A quadrupole or ion trap mass spectrometer coupled to a liquid chromatography system (LC-MS) or a direct infusion pump.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition:

-

Operate the ESI source in positive ion mode.

-

Typical Source Parameters: Capillary voltage of 3-4 kV, source temperature of 120-150 °C, desolvation gas flow set according to instrument specifications.

-

Scan a mass range appropriate for the expected ion (e.g., m/z 50-300).

-

-

Data Analysis: Identify the base peak, which should correspond to the [M+H]⁺ ion at m/z 127. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₆H₈FN₂⁺) by comparing the measured accurate mass to the theoretical mass.

Summary of Spectroscopic Data

The table below summarizes the expected key data points for the characterization of this compound.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | 3 distinct signals (dd, dd, d) with characteristic H-F couplings. |

| Methyl Protons | Singlet, ~2.8-3.0 ppm. | |

| Amine Proton | Broad singlet, variable chemical shift. | |

| ¹³C NMR | C2 (C-F) | Doublet, ¹JCF ≈ 230-250 Hz. |

| Aromatic Carbons | 4 other signals, all showing smaller C-F couplings. | |

| Methyl Carbon | Singlet, ~30-35 ppm. | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ (sharp, medium). |

| C=N, C=C Stretch | 1500-1650 cm⁻¹ (strong). | |

| C-F Stretch | 1200-1280 cm⁻¹ (strong). | |

| MS (ESI+) | Protonated Molecule | [M+H]⁺ at m/z 127.0666 (theoretical). |

| MS (EI) | Molecular Ion | [M]⁺• at m/z 126. |

| Key Fragment | [M - CH₃]⁺ at m/z 111. |

Conclusion

The comprehensive analysis of this compound using NMR, IR, and mass spectrometry provides a self-validating system for its structural confirmation and purity assessment. The unique signatures in each spectrum—particularly the H-F and C-F couplings in NMR, the N-H and C-F stretches in IR, and the molecular ion in MS—serve as critical identification markers. The protocols and interpretive guidelines presented here offer a robust framework for researchers engaged in the synthesis and application of this important chemical entity.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from The Royal Society of Chemistry website.

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Shinde, S. S., et al. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Molecules, 20(8), 13658–13674.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H7FN2). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

- Al-Deri, A., et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites.

- Michalska, D., et al. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 29(1), 123.

-

PubChem. (n.d.). 3-Fluoro-2-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CYANO-4-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

Sources

The Synthesis of 2-Fluoro-N-methylpyridin-4-amine: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of the Nucleophilic Aromatic Substitution of 2-Fluoro-4-chloropyridine with Methylamine

Introduction: The Significance of 2-Fluoro-N-methylpyridin-4-amine in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its strategic importance lies in the unique electronic properties conferred by the fluorine and methylamino substituents on the pyridine ring. The fluorine atom at the 2-position significantly influences the acidity of the pyridine nitrogen and can modulate the metabolic stability and binding affinity of the final drug candidate. The N-methylamino group at the 4-position often serves as a crucial pharmacophore, participating in hydrogen bonding and other key interactions with biological targets. This guide provides a detailed technical overview of a primary synthetic route to this valuable intermediate, focusing on the nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-chloropyridine with methylamine.

The Core Chemistry: Unraveling the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 2-fluoro-4-chloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in the synthesis of substituted aromatic and heteroaromatic compounds. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient carbon atom at the 4-position of the 2-fluoro-4-chloropyridine ring. This position is highly activated due to the electron-withdrawing effects of both the ring nitrogen and the chlorine atom. This initial attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

-

Stabilization and Elimination: The negative charge in the Meisenheimer complex is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. In the subsequent, rapid step, the aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. The result is the formation of the desired product, this compound.

The fluorine atom at the 2-position, while also a good leaving group, is less reactive towards substitution in this case due to the stronger activation of the 4-position by the para-nitrogen. This regioselectivity is a key feature of SNAr reactions on substituted pyridines.

Visualizing the Reaction Pathway

Caption: The SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on halopyridines. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Fluoro-4-chloropyridine | 34941-91-8 | 131.54 | Flammable liquid, toxic |

| Methylamine (40% solution in water) | 74-89-5 | 31.06 | Flammable, corrosive, toxic |

| Triethylamine (Et3N) | 121-44-8 | 101.19 | Flammable, corrosive |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | Hygroscopic |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | Basic |

| Brine (saturated NaCl solution) | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a pressure-rated sealed tube equipped with a magnetic stir bar, dissolve 2-fluoro-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) as a non-nucleophilic base to neutralize the HCl generated during the reaction. Subsequently, add a 40% aqueous solution of methylamine (2.0-3.0 eq).

-

Reaction Execution: Securely seal the reaction tube and heat the mixture to 80-100 °C in an oil bath behind a protective shield. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully unseal the tube in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel containing water and extract with dichloromethane (3 x volume of the reaction mixture).

-

Aqueous Wash: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. This removes any remaining acidic byproducts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Process Optimization: Enhancing Yield and Purity

The efficiency of the SNAr reaction is influenced by several parameters. A systematic optimization of these factors is crucial for maximizing yield and purity, particularly in a drug development setting.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | The polarity and aprotic nature of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile. | Screen a range of polar aprotic solvents to identify the one that provides the best balance of reaction rate and ease of removal during work-up. |

| Temperature | Higher temperatures generally accelerate the reaction rate by providing the necessary activation energy to overcome the disruption of aromaticity in the Meisenheimer complex. | A temperature range of 80-120 °C is a good starting point. Monitor for potential side reactions or decomposition at higher temperatures. |

| Base | A non-nucleophilic base is essential to neutralize the generated HCl, which would otherwise protonate the methylamine, rendering it non-nucleophilic. | Triethylamine is a common choice. Other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can also be explored. Inorganic bases such as potassium carbonate can be used in some cases. |

| Concentration | The concentration of reactants can influence the reaction kinetics. | While a higher concentration may increase the reaction rate, it can also lead to solubility issues or increased side product formation. A starting concentration of 0.5-1.0 M is generally a good compromise. |

Logical Relationships in Process Optimization

Caption: Interplay of key parameters in the optimization of the synthesis.

Safety and Handling: A Self-Validating System

Ensuring a safe laboratory environment is paramount. The following safety protocols are essential for handling the hazardous materials involved in this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations should be performed in a certified chemical fume hood.[2][3][4]

-

2-Fluoro-4-chloropyridine: This compound is a flammable liquid and is toxic if inhaled, ingested, or in contact with skin.[2][4] It should be handled with care, avoiding ignition sources. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Methylamine (40% solution): This solution is highly flammable, corrosive, and toxic.[3] It can cause severe burns to the skin, eyes, and respiratory tract. Ensure the container is well-sealed and stored in a cool, well-ventilated area away from acids and oxidizing agents. An eyewash station and safety shower must be readily accessible.

-

Reaction at Elevated Temperature and Pressure: The use of a sealed tube at elevated temperatures will generate internal pressure. It is crucial to use a pressure-rated reaction vessel and to perform the heating behind a blast shield. Allow the vessel to cool completely to room temperature before opening.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of 2-fluoro-4-chloropyridine with methylamine is a robust and efficient method for producing this valuable pharmaceutical intermediate. A thorough understanding of the SNAr mechanism, careful optimization of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the preparation of this and related compounds, facilitating the advancement of new therapeutic agents.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Solution 40%. Retrieved from [Link]

-

Squarespace. (2023, December 13). Safety Data Sheet 2-Chloro-4-Fluoropyridine. Retrieved from [Link]

-

Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

-

ResearchGate. (2025, March 19). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

Sources

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-N-methylpyridin-4-amine: Synthesis, Derivatives, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-N-methylpyridin-4-amine, a fluorinated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from analogous compounds to present a robust framework for its synthesis, derivatization, and potential therapeutic applications. We will explore plausible synthetic routes, delve into the anticipated impact of its structural features on biological activity, and propose experimental workflows for its evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyridine-based therapeutic agents.

Introduction: The Strategic Value of Fluorinated Aminopyridines

Pyridines and their derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals and agrochemicals.[1] The strategic incorporation of a fluorine atom into the pyridine ring can profoundly modulate a molecule's physicochemical and biological properties. This includes enhancing metabolic stability, altering lipophilicity (pKa), and improving binding affinity to biological targets.[2] Aminopyridines, a key subset, have demonstrated a broad spectrum of pharmacological activities.

This compound (CAS: 1564929-58-3) emerges as a compound of interest at the intersection of these two privileged structural motifs.[2][3] Its unique architecture, featuring a fluorine atom at the 2-position and an N-methylamino group at the 4-position, suggests potential for novel biological activity. This guide will provide a forward-looking analysis based on the rich chemistry of its structural parents and analogues.

Physicochemical Properties and Structural Analysis

A foundational understanding of the physicochemical properties of this compound is critical for its application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C6H7FN2 | ChemScene[2] |

| Molecular Weight | 126.13 g/mol | Merck[3] |

| IUPAC Name | This compound | N/A |

| CAS Number | 1564929-58-3 | Merck[3] |

The introduction of the fluorine atom is anticipated to lower the pKa of the pyridine nitrogen, making it less basic compared to its non-fluorinated counterpart. This can have significant implications for its pharmacokinetic profile, including reduced off-target interactions with acidic organelles. The N-methyl group provides a handle for further structural modification and can influence solubility and membrane permeability.

Synthesis of this compound and its Analogues

Strategy 1: Late-Stage Fluorination

This approach involves the synthesis of an N-methylated aminopyridine precursor followed by a regioselective fluorination step.

Workflow for Late-Stage Fluorination

Sources

An In-Depth Technical Guide to the Research Applications of 2-Fluoro-N-methylpyridin-4-amine

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Research

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly versatile core for designing bioactive molecules.[1] The strategic introduction of a fluorine atom onto this scaffold further enhances its utility, offering a powerful tool to modulate key drug-like properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2] 2-Fluoro-N-methylpyridin-4-amine emerges from this context as a highly functionalized and valuable building block. While direct literature on this specific molecule is sparse, its structural motifs—a fluorinated pyridine core and a secondary amine—position it as a precursor for a new generation of targeted therapeutics and advanced diagnostic agents. This guide will elucidate its potential research applications by examining the established roles of its close structural analogs, providing a roadmap for its integration into drug discovery and chemical biology programs.

Section 1: Core Molecular Profile and Synthetic Access

Physicochemical Characteristics

A foundational understanding of a molecule's properties is critical for its application in synthesis and biological screening. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1564929-58-3 | [3] |

| Molecular Formula | C₆H₇FN₂ | |

| Molecular Weight | 126.13 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | CN(C)C1=CC(=NC=C1)F | [4] |

Synthetic Pathways: A Generalized Approach

The synthesis of functionalized fluoropyridines often relies on established methodologies that can be adapted for specific targets like this compound. A common strategy involves the diazotization of a corresponding aminopyridine followed by a Schiemann reaction or related fluorination techniques.[5] Alternatively, nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor provides another robust route.

The diagram below outlines a generalized workflow for synthesizing substituted fluoropyridines, which serves as a logical framework for the production of the title compound.

Caption: Generalized synthetic routes to this compound.

Section 2: Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for constructing highly specific and potent bioactive agents. Its structure is analogous to core fragments found in numerous inhibitors and probes.

A Building Block for Novel Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many successful inhibitors, such as those targeting Polo-like kinase 4 (PLK4), are built upon aminopyrimidine or aminopyridine cores.[6] These scaffolds serve as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the kinase.

The structure of this compound is ideally suited for this role. The pyridine nitrogen can act as a hydrogen bond acceptor, while the N-methyl-4-amine group provides a vector for building out the rest of the molecule to achieve specificity and potency. The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking a potential site of oxidative metabolism.

The following workflow illustrates a hypothetical, yet plausible, synthetic route from this compound to a generic kinase inhibitor scaffold.

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Development of Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Inducible nitric oxide synthase (iNOS) is a critical enzyme in inflammatory pathways, and its over-expression is linked to various pathological conditions. Consequently, selective iNOS inhibitors are highly sought-after therapeutic agents. Research has demonstrated that 6-substituted 2-amino-4-methylpyridine analogues are potent and selective iNOS inhibitors.[7][8][9][10][11]

This compound is a close structural analog to these proven iNOS inhibitors. The core aminopyridine moiety is essential for activity, and the substitution at the 2-position (fluorine) and the N-methylation can be explored to fine-tune selectivity against other NOS isoforms (nNOS and eNOS) and to optimize pharmacokinetic properties.

A robust in vitro assay is the first step in validating this potential application. The following protocol describes a standard method for assessing iNOS inhibition.

Objective: To determine the IC₅₀ value of this compound derivatives against murine iNOS.

Materials:

-

Recombinant murine iNOS enzyme

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

Calmodulin

-

Griess Reagent (for nitrite detection)

-

Known iNOS inhibitor (e.g., 1400W) as a positive control[7]

-

Test compounds (dissolved in DMSO)

Protocol:

-

Prepare Reaction Buffer: Prepare a buffer (e.g., 50 mM HEPES, pH 7.4) containing NADPH, BH₄, calmodulin, and L-Arginine.

-

Compound Incubation: In a 96-well plate, add the reaction buffer to wells containing serial dilutions of the test compounds. Include wells for a negative control (DMSO vehicle) and a positive control (1400W).

-

Initiate Reaction: Add the iNOS enzyme to each well to start the reaction. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The causality here is that the enzyme will convert L-arginine to L-citrulline and nitric oxide (NO), which rapidly oxidizes to nitrite (NO₂⁻).

-

Terminate Reaction: Stop the reaction by adding a reagent that disrupts enzyme activity (e.g., by chelating calcium if calmodulin is calcium-dependent).

-

Quantify Nitrite Production: Add Griess Reagent to each well. This reagent reacts with nitrite to produce a colored azo compound.

-

Measure Absorbance: Read the absorbance at ~540 nm using a microplate reader. The intensity of the color is directly proportional to the amount of nitrite produced, and thus to the iNOS activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The positive control (1400W) validates the assay's sensitivity to known inhibitors.

Precursor for Positron Emission Tomography (PET) Imaging Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes.[7] It requires radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope, most commonly fluorine-18 ([¹⁸F]).

The development of a [¹⁸F]-labeled 2-amino-4-methylpyridine analogue has been successfully demonstrated for imaging iNOS expression in vivo.[7][8][9] The presence of a fluorine atom in this compound makes it an outstanding candidate for developing a next-generation PET tracer. The existing fluorine can be replaced with [¹⁸F] via nucleophilic substitution on a suitable precursor, such as a nitro or trimethylammonium-substituted analog.

The workflow for developing such a tracer is a multi-step process involving radiosynthesis, purification, and preclinical evaluation.

Caption: Workflow for PET tracer development.

This approach allows researchers to non-invasively study the expression and location of specific targets, such as iNOS in inflammatory disease models, providing invaluable data for drug development and diagnostics.

Section 3: Broader Synthetic Utility

Beyond its direct applications in medicinal chemistry, this compound is a versatile intermediate for organic synthesis. The fluoropyridine motif is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[12]

| Reaction Type | Description | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | The fluorine at the 2-position can be displaced by various nucleophiles (e.g., O, S, N-based) under appropriate conditions. | Ethers, thioethers, and more complex heterocyclic systems. |

| Metalation / Cross-Coupling | Directed ortho-metalation or halogen-dance reactions can introduce new functional groups onto the pyridine ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira). | Biaryl compounds, alkynylated pyridines. |

| N-Oxidation | The pyridine nitrogen can be oxidized to form an N-oxide, which alters the reactivity of the ring and provides another handle for functionalization. | Pyridine-N-oxides with modified electronic properties. |

The combination of stability and reactivity makes this compound a strategic asset for creating diverse chemical libraries for high-throughput screening.[12]

Conclusion and Future Outlook

This compound represents a confluence of two powerful strategies in modern chemical research: the use of the privileged pyridine scaffold and the strategic application of fluorine substitution. While it is primarily a synthetic intermediate, its potential is vast. The logical and evidence-based applications for this compound include:

-

A core scaffold for the development of novel kinase inhibitors.

-

A promising starting point for creating next-generation, selective iNOS inhibitors for inflammatory diseases.

-

An ideal precursor for the synthesis of [¹⁸F]-labeled PET radiotracers for in vivo imaging.

Future research should focus on the practical synthesis of this compound and the creation of a small library of derivatives. Screening this library against key biological targets, such as kinases and NOS isoforms, will be the definitive step in unlocking the full potential of this valuable chemical building block.

References

-

Zhou, D., Lee, H., Rothfuss, J. M., Chen, D. L., Ponde, D. E., Welch, M. J., & Mach, R. H. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]

-

Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]

- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. innospk.com [innospk.com]

The Strategic Role of 2-Fluoro-N-methylpyridin-4-amine in Modern Synthetic Chemistry: A Technical Guide

Foreword

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic intermediates, substituted aminopyridines have emerged as privileged scaffolds due to their prevalence in a wide array of biologically active molecules.[1][2] This guide focuses on a particularly valuable, yet often overlooked, synthetic intermediate: 2-Fluoro-N-methylpyridin-4-amine . We will delve into its intrinsic chemical properties, explore its pivotal role in the construction of complex molecular architectures, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Molecular Advantage: Unpacking the Utility of this compound

This compound (CAS: 1564929-58-3) is a deceptively simple molecule that packs a significant punch in terms of synthetic versatility.[3] Its utility stems from a confluence of electronic and steric factors that make it an ideal substrate for a range of chemical transformations.

Key Structural Features:

-

2-Fluoro Substituent: The fluorine atom at the 2-position is the linchpin of this molecule's reactivity. Its high electronegativity activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the 2-position a prime site for the introduction of a wide variety of nucleophiles.[4]

-

4-Methylamino Group: The N-methylamino group at the 4-position serves as a crucial handle for further functionalization. It can act as a nucleophile itself or be modified to introduce diverse pharmacophoric elements.

-

Pyridine Core: The inherent electronic properties of the pyridine ring contribute to the overall reactivity and provide a scaffold that is frequently found in FDA-approved drugs.

These features combine to create a bifunctional building block that allows for sequential and regioselective modifications, a highly desirable characteristic in the design of synthetic routes for complex target molecules.

Synthesis of this compound: A Reliable Protocol

A robust and scalable synthesis of the title compound is essential for its widespread application. The following protocol, adapted from established methodologies for the synthesis of related fluoropyridines, provides a reliable route to this compound.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Difluoropyridine

-

Methylamine (40% in water or as a solution in a suitable solvent)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 2,4-difluoropyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO), add DIPEA (1.2 eq).

-

Slowly add a solution of methylamine (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent is crucial to facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

-

The addition of a non-nucleophilic base like DIPEA is necessary to neutralize the HF that is formed during the reaction, preventing side reactions and promoting the desired substitution.

-

Heating the reaction is typically required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.

The Cornerstone of Complexity: this compound in Nucleophilic Aromatic Substitution (SNAr)

The primary role of this compound as a synthetic intermediate is in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of the fluorine atom make the C2 position highly susceptible to attack by a wide range of nucleophiles.

Sources

- 1. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of 2-Fluoro-N-methylpyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide delves into the medicinal chemistry of 2-Fluoro-N-methylpyridin-4-amine, a fluorinated pyridine derivative of significant interest. While detailed public data on this specific molecule is emerging, its structural motifs are present in a variety of biologically active compounds. This guide will provide a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications, drawing on established data from closely related analogs. We will explore its role as a versatile building block, particularly in the context of enzyme inhibition, and provide detailed experimental protocols for its synthesis and potential biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyridines in their research endeavors.

Introduction: The Fluorine Advantage in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs.[1] The introduction of a fluorine atom onto this ring can profoundly alter a molecule's properties in several ways beneficial for drug development.[2] Fluorine's high electronegativity and small size can influence a compound's metabolic stability, bioavailability, and target binding affinity.[3] Specifically, the 2-fluoro-4-aminopyridine substructure is a key pharmacophore in various therapeutic areas. The strategic placement of fluorine at the 2-position of the pyridine ring can modulate the basicity of the ring nitrogen and the 4-amino group, which can be critical for target engagement and selectivity.[4] Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of a drug candidate.[3] This guide focuses on the N-methylated derivative, this compound, a molecule that combines the benefits of fluorination with the specific steric and electronic properties of an N-methylamino group.

Synthesis of this compound: A Proposed Route

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-methylpyridine (Precursor)

A common and effective method for the synthesis of 2-fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5]

-

Diazotization: Dissolve 2-amino-4-methylpyridine (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Isolation of the Diazonium Salt: Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

-

Thermal Decomposition: Gently heat the dried diazonium salt under vacuum. The decomposition will yield the crude 2-fluoro-4-methylpyridine.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-fluoro-4-methylpyridine.

Step 2: N-Methylation (Proposed)

A plausible route to the final product involves a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor, followed by N-methylation. However, a more direct approach would be the amination of 2-fluoro-4-methylpyridine, though this can be challenging. A more likely industrial route involves the synthesis of 4-amino-2-fluoropyridine followed by N-methylation.

-

Synthesis of 4-Amino-2-fluoropyridine: A potential method involves the fluorination of 2-chloro-4-nitropyridine followed by reduction of the nitro group. A more direct synthesis from 2,4-difluoropyridine via regioselective amination is also feasible.

-

N-Methylation of 4-Amino-2-fluoropyridine:

-

To a solution of 4-amino-2-fluoropyridine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH) (1.1 eq) at 0 °C.

-

After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively published, we can predict its properties based on its structure and compare them to its key precursor, 2-fluoro-4-methylpyridine.

Table 1: Physicochemical Properties

| Property | 2-Fluoro-4-methylpyridine (Precursor) | This compound (Target - Predicted) | Reference(s) |

| IUPAC Name | 2-fluoro-4-methylpyridine | This compound | [6] |

| CAS Number | 461-87-0 | 1564929-58-3 | [6][7] |

| Molecular Formula | C₆H₆FN | C₆H₇FN₂ | [6][7] |

| Molecular Weight | 111.12 g/mol | 126.13 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | White to off-white solid | [8] |

| Boiling Point | 160-161 °C | >200 °C | |

| Density | 1.078 g/mL at 25 °C | ~1.2 g/cm³ | |

| pKa | Not Reported | ~7.5 (Predicted) | |

| LogP | 1.3 (Predicted) | 1.0 (Predicted) | [6] |

Table 2: Spectroscopic Data (Predicted for Target, Experimental for Precursor)

| Technique | 2-Fluoro-4-methylpyridine (Precursor) | This compound (Target - Predicted) | Reference(s) |

| ¹H NMR | δ (ppm): ~8.0 (d, 1H), ~6.9 (s, 1H), ~6.8 (d, 1H), ~2.4 (s, 3H) | δ (ppm): ~7.8 (d, 1H), ~6.5 (d, 1H), ~6.3 (dd, 1H), ~4.5 (br s, 1H, NH), ~2.8 (d, 3H, N-CH₃) | [1] |

| ¹³C NMR | δ (ppm): ~164 (d, J=235 Hz), ~150 (d, J=15 Hz), ~140 (d, J=8 Hz), ~123 (d, J=4 Hz), ~110 (d, J=38 Hz), ~21 | δ (ppm): ~165 (d, J=230 Hz), ~155 (d, J=12 Hz), ~152 (d, J=8 Hz), ~108 (d, J=4 Hz), ~100 (d, J=35 Hz), ~30 | [6] |

| ¹⁹F NMR | δ (ppm): ~ -70 | δ (ppm): ~ -75 | [6] |

| IR (cm⁻¹) | ~3050 (Ar C-H), ~1600 (C=C), ~1250 (C-F) | ~3300 (N-H), ~3050 (Ar C-H), ~1610 (C=C), ~1260 (C-F) | [6] |

| MS (EI) | m/z: 111 (M⁺), 83, 57 | m/z: 126 (M⁺), 111, 96, 69 |

Applications in Medicinal Chemistry

The 2-fluoro-4-aminopyridine scaffold is a versatile building block for the synthesis of various biologically active molecules, particularly enzyme inhibitors.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

A significant body of research highlights the potential of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS).[4] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. The development of selective iNOS inhibitors is therefore a major therapeutic goal.

A study on 6-substituted 2-amino-4-methylpyridine analogues revealed that small alkyl fluoride substituents at the 6-position are well-tolerated and can lead to potent and selective iNOS inhibitors.[4] For instance, 6-(2-fluoropropyl)-4-methylpyridin-2-amine was identified as a potent iNOS inhibitor with potential for use as a PET tracer for imaging iNOS expression in vivo.[4]

Given the structural similarity, it is highly probable that this compound would also exhibit iNOS inhibitory activity. The N-methyl group may influence the compound's lipophilicity, cell permeability, and binding interactions within the active site of iNOS.

iNOS Signaling Pathway and Inhibition

Caption: Inhibition of the iNOS pathway by this compound.

Kinase Inhibition

The aminopyridine scaffold is a common feature in many kinase inhibitors. These drugs often target the ATP-binding site of kinases, and the aminopyridine can form crucial hydrogen bonds with the hinge region of the kinase domain. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of the amino group. While there are no specific reports on this compound as a kinase inhibitor, related structures have been patented as such. For example, derivatives of (2-fluoro-4-iodophenyl)amino)pyridine have been investigated as MEK kinase inhibitors. This suggests that this compound could serve as a valuable starting point or fragment for the design of novel kinase inhibitors.

Experimental Protocol: In Vitro iNOS Inhibition Assay

To evaluate the potential of this compound as an iNOS inhibitor, a standard in vitro enzyme assay can be performed. The following protocol is adapted from a published study on analogous compounds.[4]

Materials and Reagents:

-

Recombinant human iNOS enzyme

-

L-Arginine

-

NADPH

-

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

-

Calmodulin

-

Calcium chloride (CaCl₂)

-

HEPES buffer

-

This compound (test compound)

-

Known iNOS inhibitor (e.g., 1400W) as a positive control

-

Griess reagent for nitrite determination

Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, BH4, and NADPH.

-

Addition of Test Compound: Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the wells. Include wells with the positive control and a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add the recombinant iNOS enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable quenching agent.

-

Nitrite Detection: Add the Griess reagent to each well. The reagent will react with nitrite, a stable oxidation product of NO, to form a colored azo compound.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its fluorinated aminopyridine core suggests significant potential for the development of novel therapeutics, particularly in the areas of iNOS and kinase inhibition. While further experimental validation of its synthesis, properties, and biological activity is required, the strong precedent set by its close analogs provides a solid foundation and a compelling rationale for its investigation. This technical guide offers a framework for researchers to begin exploring the potential of this intriguing molecule in their drug discovery programs.

References

-

Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

-

Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

- Kinnate Biopharma Inc. (2023). Inhibitors of MEK kinase and pharmaceutical compositions for disease treatment. U.S.

- An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4-fluoropyridine. (2025). Benchchem.

-

Shaoyuan. (n.d.). This compound. Retrieved from [Link]

-

Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

- An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4-fluoropyridine. (2025). Benchchem.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). ACS Publications. [Link]

-

Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. (2019). PubMed. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. (2025). ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (n.d.). MDPI. [Link]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. [Link]

- Process for preparing 2-aminopyridine derivatives. (2006).

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

Sources

- 1. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1564929-58-3|this compound|BLD Pharm [bldpharm.com]

- 6. innospk.com [innospk.com]

- 7. 2-Fluoro-4-methylpyridine 98 461-87-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Strategic Value of 2-Fluoro-N-methylpyridin-4-amine in Modern Drug Discovery

An In-depth Technical Guide to 2-Fluoro-N-methylpyridin-4-amine for Novel Compound Synthesis

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. Within this class, This compound (CAS 1564929-58-3) has emerged as a particularly valuable building block. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application for researchers, chemists, and drug development professionals.